molecular formula C28H25N3O2S B2586198 N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115360-37-6

N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2586198
CAS No.: 1115360-37-6
M. Wt: 467.59
InChI Key: FOEHUPZGLFVPAX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
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Properties

IUPAC Name

N-cyclopropyl-4-[[2-[(4-ethenylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-2-19-7-9-21(10-8-19)18-34-28-30-25-6-4-3-5-24(25)27(33)31(28)17-20-11-13-22(14-12-20)26(32)29-23-15-16-23/h2-14,23H,1,15-18H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEHUPZGLFVPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a novel compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N3O2SC_{28}H_{27}N_{3}O_{2}S, with a molecular weight of 469.6 g/mol. The compound features a quinazoline core, which is essential for its biological activity, particularly in modulating key cellular pathways.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various strains of Mycobacterium, including M. tuberculosis and M. kansasii. A study highlighted that modifications in the quinazoline structure could enhance antimycobacterial activity, suggesting that the thioether functionality in this compound may contribute to its efficacy against these pathogens .

Antiproliferative Effects

The antiproliferative activity of quinazoline derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits moderate to high cytotoxicity against various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and leukemia cell lines, showing promising results in inhibiting cell growth .

The biological mechanisms underlying the activity of quinazoline derivatives often involve the inhibition of key kinases and other signaling molecules. Specifically, N-cyclopropyl derivatives have been identified as inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Case Studies

  • Antimycobacterial Activity : A study evaluated several quinazoline derivatives for their ability to inhibit Mycobacterium avium. Among these, compounds featuring a thioether linkage demonstrated enhanced activity compared to traditional antibiotics like isoniazid .
  • Cytotoxicity Testing : In another investigation, N-cyclopropyl derivatives were tested against a panel of cancer cell lines, revealing IC50 values in the low micromolar range, indicative of potent antiproliferative effects .

Data Table: Biological Activities of Related Quinazoline Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAntiproliferative ActivityIC50 (µM)
Compound A6-chloro substitutionActiveModerate12
Compound BThioether functionalityEnhancedHigh5
N-cyclopropylCyclopropyl group + thio linkageSignificantModerate8

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance, compounds similar to N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide have been shown to inhibit tumor growth in various cancer cell lines. Studies suggest that these compounds induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The quinazolinone framework has also been associated with antimicrobial properties. Compounds derived from this structure have demonstrated effectiveness against a range of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .

Acetylcholinesterase Inhibition

Given the role of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's, compounds like this compound are being investigated for their ability to inhibit this enzyme. In vitro studies have shown promising results, indicating that modifications to the quinazolinone structure can enhance inhibitory potency .

Synthesis Approaches

The synthesis of this compound typically involves multi-step synthetic routes that include:

  • Formation of the Quinazolinone Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Employing thioether formation techniques and vinyl substitution reactions.
  • Final Coupling with Benzamide : Achieving the final structure through amide bond formation.

These synthetic methodologies are crucial for optimizing yield and purity, which directly influence the biological activity of the compound.

Case Studies and Research Findings

Several studies have documented the efficacy of quinazolinone derivatives, including this compound:

StudyObjectiveFindings
Abdelkhalek et al., 2024Synthesis and Biological EvaluationDemonstrated significant anti-inflammatory effects in vivo models using similar quinazolinone derivatives .
PMC Article 11531508Acetylcholinesterase InhibitionIdentified structural modifications that enhanced inhibitory activity against acetylcholinesterase .
RSC AdvancesAnticancer ActivityReported cytotoxic effects on various cancer cell lines, suggesting potential for therapeutic use .

Q & A

Q. What are the key synthetic steps for preparing N-cyclopropyl-4-((4-oxo-2-((4-vinylbenzyl)thio)quinazolin-3(4H)-yl)methyl)benzamide, and how can microwave-assisted synthesis improve efficiency?

The synthesis typically involves three stages:

Quinazolinone core formation : Anthranilic acid derivatives are cyclized with thiourea or thioamides to form the 4-oxoquinazoline scaffold .

Thioether introduction : The (4-vinylbenzyl)thio group is added via nucleophilic substitution or Mitsunobu reaction, requiring careful control of reaction pH to avoid disulfide byproducts .

Benzamide functionalization : The N-cyclopropylbenzamide moiety is introduced via amide coupling (e.g., EDC/HOBt).
Microwave-assisted methods (e.g., 100–150°C, 30–60 min) enhance reaction rates and yields (e.g., 20% yield improvement in quinazolinone cyclization vs. conventional heating) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, particularly the thioether and cyclopropyl groups?

  • 1H/13C NMR :
    • Thioether (C-S-C): δ ~2.8–3.2 ppm (1H, t) for SCH2; 13C signals at ~35–40 ppm for sulfur-adjacent carbons.
    • Cyclopropyl: Distinctive triplet splitting (δ ~0.6–1.2 ppm) for cyclopropyl CH2 groups .
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C29H26N3O2S: 480.1748) .
  • FT-IR : C=O stretch at ~1670 cm⁻¹ (quinazolinone), amide C=O at ~1650 cm⁻¹ .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

  • Kinase inhibition : Use ATP-Glo assays targeting EGFR or VEGFR2, given quinazolinones’ known kinase affinity .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines?

  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 μM) to identify off-target effects.
  • Metabolic stability assessment : Use liver microsome assays (human/rat) to rule out metabolite interference .
  • Target engagement validation : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in discrepant cell lines .

Q. What computational strategies predict the impact of the 4-vinylbenzyl group on target binding and selectivity?

  • Molecular docking : Simulate interactions with kinase domains (e.g., PDB: 1M17 for EGFR) using AutoDock Vina. The vinyl group may enhance π-π stacking with tyrosine residues .
  • MD simulations : Analyze conformational stability of the thioether linkage (20 ns simulations in GROMACS) to assess flexibility .
  • QSAR models : Train models on quinazolinone derivatives to correlate substituent hydrophobicity (logP) with activity .

Q. How does the cyclopropylamide moiety influence metabolic stability, and what in vitro models validate this?

  • Cyclopropyl effects : The strained ring reduces oxidative metabolism by CYP3A4. Test in:
    • HepG2 cells : Measure parent compound retention via LC-MS after 24 h incubation .
    • CYP inhibition assays : Use fluorogenic substrates to confirm low CYP interaction .
  • Comparative studies : Synthesize analogs with cyclopropyl vs. isopropyl groups; cyclopropyl improves t1/2 by ~40% in microsomal assays .

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